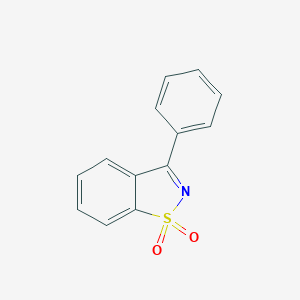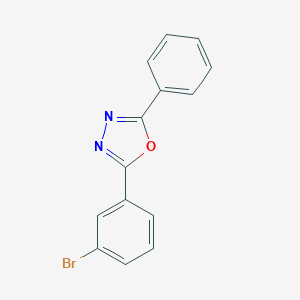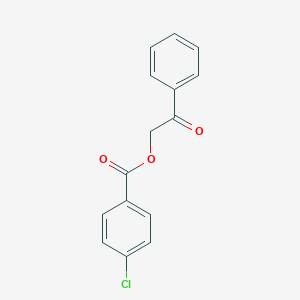
3-Phenyl-1,2-benzisothiazole 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-1,2-benzisothiazole 1,1-dioxide (PBIT) is a heterocyclic compound that has been widely studied for its potential applications in various scientific fields. PBIT is a derivative of benzisothiazole and is known for its unique chemical and physical properties.
Applications De Recherche Scientifique
3-Phenyl-1,2-benzisothiazole 1,1-dioxide has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 3-Phenyl-1,2-benzisothiazole 1,1-dioxide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In materials science, 3-Phenyl-1,2-benzisothiazole 1,1-dioxide has been studied for its potential applications in the development of organic semiconductors and light-emitting diodes. In organic synthesis, 3-Phenyl-1,2-benzisothiazole 1,1-dioxide has been used as a building block for the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 3-Phenyl-1,2-benzisothiazole 1,1-dioxide is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. 3-Phenyl-1,2-benzisothiazole 1,1-dioxide has been shown to inhibit the activity of various kinases and phosphatases, which play important roles in cell signaling and regulation. Additionally, 3-Phenyl-1,2-benzisothiazole 1,1-dioxide has been shown to inhibit the activity of various proteases, which play important roles in the degradation of proteins.
Effets Biochimiques Et Physiologiques
3-Phenyl-1,2-benzisothiazole 1,1-dioxide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Additionally, 3-Phenyl-1,2-benzisothiazole 1,1-dioxide has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-Phenyl-1,2-benzisothiazole 1,1-dioxide has several advantages for use in lab experiments, including its ease of synthesis, stability, and low toxicity. However, 3-Phenyl-1,2-benzisothiazole 1,1-dioxide also has several limitations, including its limited solubility in aqueous solutions and its tendency to form aggregates in solution.
Orientations Futures
There are several potential future directions for the study of 3-Phenyl-1,2-benzisothiazole 1,1-dioxide, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in various diseases, and the exploration of its potential applications in materials science and organic synthesis. Additionally, further studies are needed to fully understand the mechanism of action of 3-Phenyl-1,2-benzisothiazole 1,1-dioxide and its biochemical and physiological effects.
Méthodes De Synthèse
3-Phenyl-1,2-benzisothiazole 1,1-dioxide can be synthesized through a variety of methods, including the reaction of benzisothiazole with phenyl isocyanate, or the reaction of benzisothiazole with phenyl isothiocyanate. The reaction is typically carried out in a solvent such as acetonitrile or dimethylformamide, and the product is purified through methods such as recrystallization or column chromatography.
Propriétés
Numéro CAS |
53440-57-6 |
|---|---|
Nom du produit |
3-Phenyl-1,2-benzisothiazole 1,1-dioxide |
Formule moléculaire |
C13H9NO2S |
Poids moléculaire |
243.28 g/mol |
Nom IUPAC |
3-phenyl-1,2-benzothiazole 1,1-dioxide |
InChI |
InChI=1S/C13H9NO2S/c15-17(16)12-9-5-4-8-11(12)13(14-17)10-6-2-1-3-7-10/h1-9H |
Clé InChI |
YPLQGVAADBDXSF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NS(=O)(=O)C3=CC=CC=C32 |
SMILES canonique |
C1=CC=C(C=C1)C2=NS(=O)(=O)C3=CC=CC=C32 |
Solubilité |
34.7 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl]-](/img/structure/B186183.png)

![7-(Triethylsilyl)-13-O-[((4S,5R)-2,4-diphenyl-4,5-dihydrooxazol-5-yl)carbonyl]baccatin](/img/structure/B186187.png)




![N-[4-[cyclohexyl(methyl)carbamoyl]phenyl]furan-2-carboxamide](/img/structure/B186194.png)

![1-Nitro-4-[4-[4-(4-nitrophenoxy)phenoxy]phenoxy]benzene](/img/structure/B186201.png)
